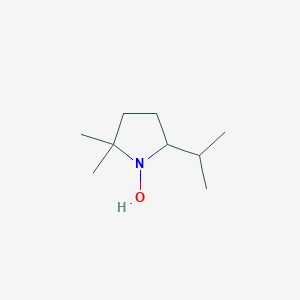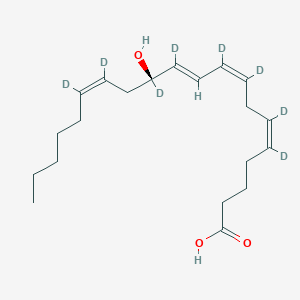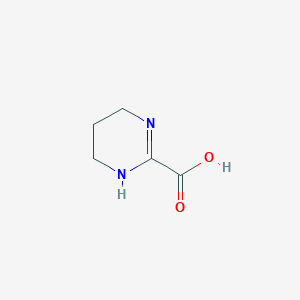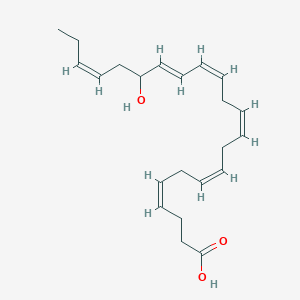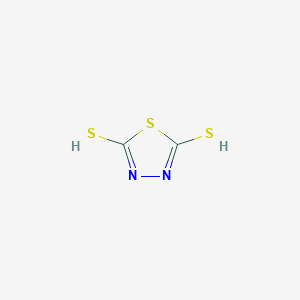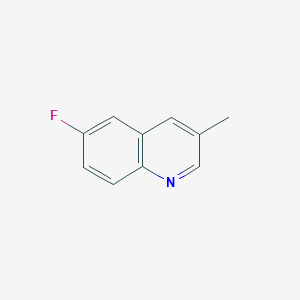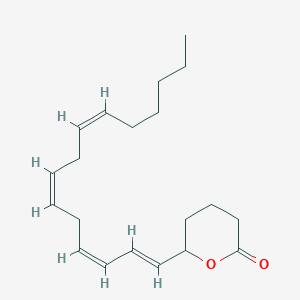
(R)-(-)-2-Bromo-1-(4-Nitrophenyl)ethanol
Overview
Description
®-1-(4-Nitrophenyl)-2-bromoethanol is an organic compound characterized by the presence of a nitrophenyl group, a bromine atom, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Nitrophenyl)-2-bromoethanol typically involves the bromination of ®-1-(4-Nitrophenyl)ethanol. This reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of ®-1-(4-Nitrophenyl)-2-bromoethanol may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Nitrophenyl)-2-bromoethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of ®-1-(4-Nitrophenyl)-2-hydroxyethanol.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The ethanol moiety can be oxidized to an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, solvents like water or alcohols, and mild temperatures.
Reduction: Reducing agents like sodium borohydride, solvents like ethanol or methanol, and room temperature.
Oxidation: Oxidizing agents like potassium permanganate, solvents like acetone or water, and elevated temperatures.
Major Products
Substitution: ®-1-(4-Nitrophenyl)-2-hydroxyethanol
Reduction: ®-1-(4-Aminophenyl)-2-bromoethanol
Oxidation: ®-1-(4-Nitrophenyl)-2-bromoacetaldehyde or ®-1-(4-Nitrophenyl)-2-bromoacetic acid
Scientific Research Applications
®-1-(4-Nitrophenyl)-2-bromoethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-1-(4-Nitrophenyl)-2-bromoethanol involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the nitro group can participate in redox reactions. The compound’s reactivity is influenced by the electronic effects of the nitrophenyl group and the steric effects of the ethanol moiety.
Comparison with Similar Compounds
Similar Compounds
- ®-1-(4-Nitrophenyl)-2-chloroethanol
- ®-1-(4-Nitrophenyl)-2-iodoethanol
- ®-1-(4-Nitrophenyl)-2-fluoroethanol
Uniqueness
®-1-(4-Nitrophenyl)-2-bromoethanol is unique due to the presence of the bromine atom, which imparts specific reactivity patterns in substitution and elimination reactions. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(1R)-2-bromo-1-(4-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCQQYQFJPLEBE-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CBr)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CBr)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



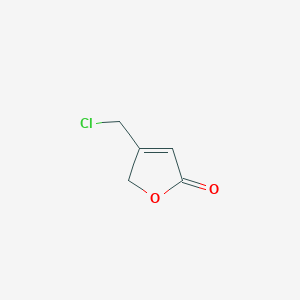
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3R*),2alpha,5beta]]-(9CI)](/img/structure/B163524.png)


